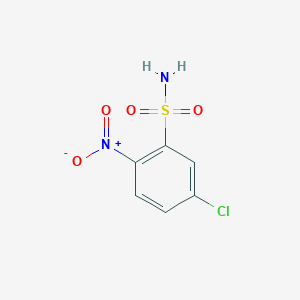

5-Chloro-2-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOWETFJBFGOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346577 | |

| Record name | 5-Chloro-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68379-05-5 | |

| Record name | 5-Chloro-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2-nitrobenzenesulfonamide, a key intermediate in organic synthesis. This document details its fundamental characteristics, provides established experimental protocols for its synthesis, and includes spectroscopic data for analytical purposes.

Core Chemical Properties

This compound is a sulfonamide derivative containing both a chloro and a nitro functional group on the benzene ring. These substituents significantly influence its reactivity and potential applications.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 96-72-0 | [1][2] |

| Molecular Formula | C₆H₅ClN₂O₄S | [1] |

| Molecular Weight | 236.63 g/mol | [1] |

| Appearance | White Solid | |

| Melting Point | 180-183 °C | |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | |

| Topological Polar Surface Area | 114 Ų | [1] |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound. The following are key spectral data points:

-

¹³C NMR (Carbon NMR): A ¹³C NMR spectrum for this compound is available and can be accessed through PubChem.[1] As with proton NMR, the chemical shifts of the carbon atoms in the benzene ring are affected by the electron-withdrawing effects of the chloro, nitro, and sulfonamide groups.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum of an arylsulfonamide typically shows characteristic absorption bands. For N-H stretching, asymmetric and symmetric vibrations are observed in the ranges of 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹, respectively. The asymmetric and symmetric SO₂ stretching vibrations appear as strong bands in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[3]

-

Mass Spectrometry (MS): Mass spectrometry data for this compound is not explicitly detailed in the provided search results. However, the molecular weight is confirmed to be 236.63 g/mol .[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are outlined below. These protocols are based on established laboratory procedures.

Synthesis of this compound

This protocol describes the synthesis of the target compound from 2-chloro-5-nitrobenzenesulfonyl chloride.

Materials:

-

2-chloro-5-nitrobenzenesulfonyl chloride

-

Ammonium hydroxide solution (NH₄OH)

-

Toluene

-

Tetrahydrofuran (THF)

-

6 M Hydrochloric acid (HCl)

-

Pentane

Procedure:

-

Dissolve the starting material, 2-chloro-5-nitrobenzenesulfonyl chloride, in toluene.

-

In a separate vessel, prepare a pre-mixed solution of ammonium hydroxide and tetrahydrofuran.

-

Cool the ammonium hydroxide/tetrahydrofuran solution to -10 °C.

-

Slowly add the toluene solution of 2-chloro-5-nitrobenzenesulfonyl chloride to the cooled ammonia solution.

-

Stir the reaction mixture at -10 °C for 1 hour.

-

Quench the reaction by adding 6 M hydrochloric acid until the final pH of the solution is 4.

-

Separate the aqueous and organic layers.

-

Concentrate the organic layer to dryness to obtain a powdery product.

-

Add pentane to the powdered product and isolate the target compound by filtration.

-

Dry the isolated solid to yield this compound.

Potential Biological Activity

While specific biological activities and signaling pathways for this compound have not been extensively documented in the available literature, the broader class of sulfonamides is well-known for its antimicrobial properties.[4]

General Antimicrobial Action of Sulfonamides

Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in many bacteria and fungi. Folic acid is a vital nutrient for the synthesis of nucleic acids and amino acids. By blocking its production, sulfonamides impede the growth and replication of susceptible microorganisms.

It is plausible that this compound or its derivatives could exhibit similar antimicrobial activities. However, dedicated biological assays would be required to confirm this and to elucidate the specific mechanism of action and any potential involvement in cellular signaling pathways.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Sulfonamide Antimicrobial Activity

The diagram below illustrates the general mechanism of action for sulfonamide-based antimicrobial agents.

Caption: General mechanism of sulfonamide antimicrobial activity.

References

- 1. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-nitrobenzenesulfonamide (CAS 96-72-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-nitrobenzenesulfonamide is a substituted aromatic sulfonamide that serves as a versatile chemical intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, yet currently underexplored, role in medicinal chemistry. While specific biological signaling pathways for this compound are not yet elucidated in publicly available literature, its structural motifs are present in various biologically active molecules, suggesting potential for future drug discovery efforts.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 96-72-0 | [2] |

| Molecular Formula | C₆H₅ClN₂O₄S | [2] |

| Molecular Weight | 236.63 g/mol | [2] |

| Melting Point | 180-183 °C | [1] |

| Appearance | White Solid | [1] |

| Solubility | Soluble in Dichloromethane | [1] |

Synthesis

The synthesis of this compound is typically achieved through the ammonolysis of 2-chloro-5-nitrobenzenesulfonyl chloride.[3] This reaction involves the nucleophilic attack of ammonia on the sulfonyl chloride group.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

2-chloro-5-nitrobenzenesulfonyl chloride

-

Aqueous ammonia (concentration as specified in the original patent)

-

Water

-

Methanol or Ethanol for recrystallization

Procedure:

-

In a suitable reaction vessel, charge 2-chloro-5-nitrobenzenesulfonyl chloride and water.

-

Slowly add the specified molar equivalent of aqueous ammonia to the mixture while controlling the temperature.

-

Heat the reaction mixture to a temperature between 30 °C and 70 °C and maintain for a specified period (e.g., 40 minutes to 1.5 hours) to allow the ammonolysis to proceed to completion.

-

After the reaction is complete, cool the mixture to facilitate the precipitation of the crude product.

-

Filter the crude this compound.

-

For purification, dissolve the crude product in a minimal amount of hot methanol or ethanol.

-

Add water to the solution to induce recrystallization.

-

Cool the mixture to 0 °C to maximize the yield of the purified crystals.

-

Filter the purified product, wash with cold water, and dry to obtain this compound as white crystals.

Note: The specific molar ratios of reactants and reaction times can be optimized to improve the yield, as detailed in the source patent.[3]

Analytical Characterization

While specific, validated analytical methods for this compound are not extensively reported, standard techniques for similar aromatic nitro compounds can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the purity assessment and quantification of this compound.

-

Column: A C18 stationary phase is recommended.

-

Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier such as formic acid or phosphoric acid, would likely provide good separation.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound would be appropriate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the identification and quantification of this compound, particularly for trace-level analysis.

-

Column: A non-polar or medium-polarity capillary column would be a suitable choice.

-

Ionization: Electron ionization (EI) would likely produce a characteristic fragmentation pattern for structural confirmation.

Spectroscopic Data

Detailed, publicly available spectral data (NMR, IR, MS) for this compound is limited. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro and sulfamoyl groups, and the chloro substituent. The protons of the sulfonamide (SO₂NH₂) would also be present.

-

¹³C NMR: Resonances for the six aromatic carbons, with their chemical shifts indicating the electronic environment influenced by the substituents.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the sulfonamide, asymmetric and symmetric stretching of the nitro group (NO₂), S=O stretching of the sulfonamide, and C-Cl stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern.

Biological Activity and Potential Applications

Currently, there is a lack of specific studies detailing the biological activity or mechanism of action of this compound itself. However, the sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, and anticancer drugs.[4][5] The nitroaromatic moiety is also present in some antimicrobial agents.[6]

Derivatives of nitrobenzenesulfonamides have been synthesized and evaluated for various biological activities, including antitubercular effects.[1][7][8] These studies suggest that the core structure of this compound could serve as a scaffold for the development of novel therapeutic agents. For instance, the nitro group can sometimes act as a masked electrophile in enzyme inhibition.[9]

Given its structural features, this compound is a valuable starting material for the synthesis of more complex molecules with potential biological activities. Further research, including high-throughput screening and medicinal chemistry campaigns, is warranted to explore its therapeutic potential.

Safety and Handling

Based on aggregated GHS data, this compound is classified as a skin sensitizer and may cause an allergic skin reaction.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a readily accessible chemical intermediate with potential for applications in drug discovery and development. While its own biological profile is not well-characterized, its structural components are present in numerous bioactive compounds. This guide provides a foundational understanding of its synthesis and properties, which can aid researchers in its utilization for the creation of novel molecules with therapeutic potential. Further investigation into its biological activities and the development of specific analytical methods are key areas for future research.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 4. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-2-nitrobenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the molecular structure, properties, synthesis, and characterization of 5-Chloro-2-nitrobenzenesulfonamide. The information is presented to support research and development activities in medicinal chemistry and materials science.

Molecular Identity and Properties

This compound, also known by its IUPAC name 2-Chloro-5-nitrobenzenesulfonamide, is an organic compound featuring a benzene ring substituted with a chlorine atom, a nitro group, and a sulfonamide group.[1] Its structural characteristics make it a valuable intermediate in organic synthesis.

Key chemical identifiers for this compound are summarized in the table below, providing standardized data for database searches and regulatory documentation.

| Identifier | Value | Reference |

| IUPAC Name | 2-Chloro-5-nitrobenzenesulfonamide | [1] |

| CAS Number | 96-72-0 | [1][2][3] |

| Molecular Formula | C₆H₅ClN₂O₄S | [1][3] |

| Molecular Weight | 236.63 g/mol | [1][3] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])S(=O)(=O)N)Cl | [1] |

| InChI | InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | [1] |

| InChIKey | ZAJALNCZCSSGJC-UHFFFAOYSA-N | [1] |

The physical and chemical properties determine the compound's behavior in various solvents and reaction conditions.

| Property | Value | Reference |

| Physical State | White Solid | [2] |

| Melting Point | 180-183 °C | [2] |

| Topological Polar Surface Area | 114 Ų | [1] |

Molecular Structure Visualization

The two-dimensional structure of this compound is depicted below. The diagram illustrates the connectivity of atoms and the relative positions of the functional groups on the benzene ring.

Experimental Protocols

The synthesis and characterization of this compound involve standard organic chemistry techniques. Below are representative protocols derived from established methods for sulfonamide synthesis.[2][4]

The synthesis is typically a two-step process starting from 2-chloro-5-nitrobenzenesulfonic acid.

Step 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride [2]

-

Reactants: 2-chloro-5-nitrobenzenesulfonic acid (1.0 eq), thionyl chloride (excess, e.g., 5-10 eq), N,N-dimethylformamide (catalytic amount).

-

Procedure: a. To a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-chloro-5-nitrobenzenesulfonic acid and thionyl chloride. b. Add a catalytic amount of N,N-dimethylformamide. c. Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction completion by TLC or HPLC. d. After completion, cool the mixture to room temperature. e. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-chloro-5-nitrobenzenesulfonyl chloride is obtained and can be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-5-nitrobenzenesulfonamide [2]

-

Reactants: 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq), concentrated ammonium hydroxide (NH₄OH, excess), tetrahydrofuran (THF), toluene.

-

Procedure: a. Prepare a biphasic solution of concentrated NH₄OH and THF in a flask and cool it to -10 °C in an ice-salt bath. b. Dissolve the crude 2-chloro-5-nitrobenzenesulfonyl chloride from Step 1 in toluene. c. Add the toluene solution dropwise to the cold, stirred NH₄OH/THF mixture, maintaining the temperature below 0 °C. d. Stir the reaction mixture at this temperature for 1 hour. e. Quench the reaction by carefully adding 6 M hydrochloric acid until the pH of the aqueous layer is adjusted to 4. f. Transfer the mixture to a separatory funnel. Separate the organic layer. g. Wash the organic layer sequentially with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. i. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography to obtain pure 2-chloro-5-nitrobenzenesulfonamide.

The synthesized compound is characterized using standard analytical techniques to confirm its structure and purity.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is expected to show distinct signals for the three aromatic protons. The sulfonamide (NH₂) protons typically appear as a broad singlet.

-

¹³C NMR: Prepare a more concentrated sample (20-50 mg). The spectrum will show six unique signals corresponding to the carbon atoms of the benzene ring.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film. Record the spectrum over the range of 4000-400 cm⁻¹. Characteristic absorption bands for the sulfonamide, nitro, and chloro-aromatic groups are analyzed.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an ESI or APCI source to confirm the molecular weight by identifying the molecular ion peak [M+H]⁺ or [M-H]⁻.

-

Spectroscopic Data Analysis

While specific experimental spectra for this compound require direct measurement, the expected spectroscopic features can be predicted based on its functional groups.

The principal IR absorption frequencies are correlated with specific molecular vibrations.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Sulfonamide (NH₂) ** | N-H Asymmetric Stretch | 3390 - 3320 | [5] |

| N-H Symmetric Stretch | 3280 - 3220 | [5] | |

| Sulfonyl (SO₂) | S=O Asymmetric Stretch | 1350 - 1315 | [4][5] |

| S=O Symmetric Stretch | 1185 - 1145 | [4][5] | |

| S-N Stretch | 925 - 905 | [5] | |

| Nitro (NO₂) ** | Asymmetric Stretch | 1570 - 1500 | |

| Symmetric Stretch | 1370 - 1300 | ||

| Aromatic Ring | C-H Stretch | 3100 - 3000 | [6] |

| C=C Stretch | 1600 - 1400 | [6] | |

| Chloro (C-Cl) | C-Cl Stretch | 800 - 600 |

The predicted NMR signals provide a fingerprint for the molecular structure.

-

¹H NMR: Three signals are expected in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three non-equivalent protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the three substituents. A broad singlet corresponding to the two NH₂ protons is also anticipated.

-

¹³C NMR: Six distinct signals are expected for the aromatic carbons, with their chemical shifts (typically δ 110-150 ppm) determined by the attached functional groups.

References

- 1. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-5-NITROBENZENESULFONAMIDE CAS#: 96-72-0 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary synthesis pathways for 5-Chloro-2-nitrobenzenesulfonamide, a key intermediate in organic synthesis. It includes detailed experimental protocols, a comparative summary of quantitative data, and process-flow diagrams to facilitate understanding and replication.

Core Synthesis Pathways

The synthesis of this compound (CAS No: 96-72-0) predominantly proceeds through the amidation of its corresponding sulfonyl chloride.[1][2] The key starting material, 5-chloro-2-nitrobenzenesulfonyl chloride, can be prepared from precursor compounds like 5-chloro-2-nitroaniline or 2-chloro-5-nitrobenzenesulfonic acid.[1][2] Two primary pathways are detailed below.

Pathway 1: Direct Ammonolysis of 5-Chloro-2-nitrobenzenesulfonyl Chloride

This is the most direct method, involving a one-step ammonolysis reaction. 5-Chloro-2-nitrobenzenesulfonyl chloride is reacted with an ammonia source, typically aqueous ammonia, in a polar solvent to yield the target sulfonamide.[1] The reaction is generally heated to drive it to completion.[1] The choice of solvent and reaction temperature are critical parameters influencing the reaction yield and purity of the product.[1]

Caption: Pathway 1: Synthesis via direct ammonolysis.

Pathway 2: Two-Step Synthesis from 2-Chloro-5-nitrobenzenesulfonic Acid

This pathway involves two distinct chemical transformations. First, 2-chloro-5-nitrobenzenesulfonic acid is converted into its more reactive sulfonyl chloride derivative. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) with a catalyst.[2] In the second step, the newly formed 2-chloro-5-nitrobenzenesulfonyl chloride is reacted with ammonium hydroxide to produce the final this compound.[2] This method provides a clear, two-stage process that can be advantageous for process control and purification.

Caption: Pathway 2: Two-step synthesis from sulfonic acid.

Synthesis of Key Precursor

The availability of the starting material, 5-chloro-2-nitrobenzenesulfonyl chloride, is crucial. A common laboratory and industrial synthesis route starts from the readily available 5-chloro-2-nitroaniline.[1] This process involves a diazotization reaction followed by a sulfochlorination.

Caption: Synthesis of the key sulfonyl chloride precursor.

Quantitative Data Summary

The following table summarizes key quantitative data from the described synthesis pathways, allowing for easy comparison of yields and reaction conditions.

| Parameter | Pathway 1 (Example A)[1] | Pathway 1 (Example B)[1] | Pathway 2[2] |

| Starting Material | 5-Chloro-2-nitrobenzenesulfonyl chloride | 5-Chloro-2-nitrobenzenesulfonyl chloride | 2-Chloro-5-nitrobenzenesulfonic acid |

| Key Reagents | Ammonia water, Water | Ammonia water, Water | Thionyl chloride, NH₄OH |

| Solvent(s) | Water | Water, Ethanol | Toluene, THF |

| Reaction Temp. | 50 °C | 50 °C | Reflux (Step 1), -10 °C (Step 2) |

| Reaction Time | 1.5 hours | 1.5 hours | 4 hours (Step 1), 1 hour (Step 2) |

| Molar Ratio (SM:NH₃) | 1 : 2 | 1 : 6 | N/A |

| Product Form | White crystals | White crystals | Powder |

| Overall Yield | 35.2% | 87.5% | 80.0% |

Detailed Experimental Protocols

Protocol for Pathway 1: Direct Ammonolysis

This protocol is adapted from patent CN103570595A.[1]

Workflow Diagram

Caption: Experimental workflow for the Direct Ammonolysis pathway.

Methodology:

-

To a reaction flask, add 1.2 kg of 5-chloro-2-nitrobenzenesulfonyl chloride and 3.4 kg of water.[1]

-

With stirring, slowly add 4.62 kg of 22% aqueous ammonia. The molar ratio of sulfonyl chloride to water to ammonia is approximately 1:30:6.[1]

-

Heat the reaction mixture to 50 °C and maintain this temperature for 1.5 hours.[1]

-

After the reaction is complete, cool the mixture and filter to isolate the crude product.[1]

-

Transfer the filter cake to a separate reactor and add 2 kg of ethanol. Heat to dissolve the solid.[1]

-

Add 2 kg of water to the ethanol solution and stir while cooling to approximately 0 °C to induce crystallization.[1]

-

Filter the resulting white crystals and dry to obtain 0.97 kg of this compound, corresponding to a yield of 87.5%.[1]

Protocol for Pathway 2: Two-Step Synthesis

This protocol is based on the synthesis described in the European Journal of Medicinal Chemistry and other sources.[2]

Workflow Diagram

Caption: Experimental workflow for the Two-Step Synthesis pathway.

Methodology:

-

Step 1: Synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride

-

Dissolve 104 g (437.6 mmol) of 2-chloro-5-nitrobenzenesulfonic acid in 240 mL of thionyl chloride.[2]

-

Add 2 mL of N,N-dimethylformamide (DMF) to act as a catalyst.[2]

-

Heat the reaction mixture to reflux and maintain for 4 hours.[2]

-

Upon completion, carefully pour the mixture into water to quench the reaction.[2]

-

Isolate the resulting 2-chloro-5-nitrobenzenesulfonyl chloride product by filtration.[2]

-

-

Step 2: Synthesis of 2-chloro-5-nitrobenzenesulfonamide

-

Prepare a solution of 520 mL of NH₄OH and 520 mL of tetrahydrofuran (THF) and cool it to -10 °C.[2]

-

Dissolve the sulfonyl chloride from Step 1 in toluene and add it slowly to the pre-cooled ammonium hydroxide solution.[2]

-

Stir the reaction mixture at -10 °C for 1 hour.[2]

-

Quench the reaction by adding 6 M hydrochloric acid solution until the pH is adjusted to 4.[2]

-

Separate the aqueous and organic layers. Concentrate the organic layer to dryness to yield a powder.[2]

-

Add pentane to the powder, filter the target compound, and dry to obtain 82.6 g of 2-chloro-5-nitrobenzenesulfonamide (80% overall yield).[2]

-

References

physical and chemical properties of 5-Chloro-2-nitrobenzenesulfonamide

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Chloro-2-nitrobenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. This document details available data, experimental protocols, and relevant biological context.

Core Properties and Data

This compound is a sulfonamide compound with the chemical formula C₆H₅ClN₂O₄S.[1][2] It is recognized for its role as a synthetic intermediate in various chemical processes.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₄S | [1][2] |

| Molecular Weight | 236.63 g/mol | [1][2] |

| Melting Point | 180-183 °C | |

| Appearance | White Solid | |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | |

| CAS Number | 96-72-0 | [1] |

| IUPAC Name | 2-chloro-5-nitrobenzenesulfonamide | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride. The following protocol is a representative example of its preparation.

Synthesis of this compound from 5-Chloro-2-nitrobenzenesulfonyl chloride[3]

Materials:

-

5-Chloro-2-nitrobenzenesulfonyl chloride

-

Ammonia solution (22%)

-

Water

-

Methanol or Ethanol

Procedure:

-

In a reaction flask, add 1.2 kg of 5-chloro-2-nitrobenzenesulfonyl chloride and 1.71 kg of water.

-

Slowly add 3.09 kg of 22% ammonia solution. The molar ratio of 5-chloro-2-nitrobenzenesulfonyl chloride to water to ammonia is approximately 1:20:3.

-

Warm the mixture to 30 °C and allow it to react for 40 minutes.

-

Cool the reaction mixture and filter to collect the solid product.

-

The filter cake is then added to a reactor with 1.09 kg of methanol and heated until dissolved.

-

Add 1 kg of water to the solution and stir while cooling to approximately 0 °C to induce crystallization.

-

Filter the mixture to isolate the white crystals of this compound.

-

Dry the product. This process can yield approximately 0.805 kg (72.6% yield) of the final product.

Caption: A general workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

While specific biological activity and signaling pathway information for this compound is not extensively documented in publicly available literature, its structural classification as a sulfonamide suggests a potential mechanism of action as an antimicrobial agent. Sulfonamides are a well-established class of antibiotics that function by inhibiting the synthesis of folic acid in bacteria.[3][4][5][6][7]

General Antimicrobial Mechanism of Sulfonamides

Bacteria synthesize folic acid, an essential nutrient for DNA and protein synthesis, through a pathway that utilizes para-aminobenzoic acid (PABA).[5] Sulfonamides are structural analogs of PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[4][5] By binding to DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folic acid pathway ultimately inhibits bacterial growth and replication.[3][7]

Caption: Hypothetical inhibitory action of this compound on the bacterial folic acid synthesis pathway.

Analytical Characterization Workflow

The characterization of newly synthesized this compound is crucial to confirm its identity and purity. A typical analytical workflow would involve spectroscopic and chromatographic techniques.

Caption: A standard analytical workflow for the characterization of synthesized this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties and established synthesis routes. While specific data on its biological activity is limited, its classification as a sulfonamide suggests potential antimicrobial properties through the inhibition of bacterial folic acid synthesis. Further research is warranted to fully elucidate its biological profile and potential applications in drug development. This guide serves as a foundational resource for researchers and scientists working with this compound, providing essential data and procedural outlines.

References

- 1. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Review of 5-Chloro-2-nitrobenzenesulfonamide: Synthesis, Properties, and Applications

Abstract: 5-Chloro-2-nitrobenzenesulfonamide is a key chemical intermediate primarily utilized in the synthesis of various pharmacologically active molecules. This whitepaper provides an in-depth review of its physicochemical properties, established synthesis protocols, and its role as a precursor in the development of therapeutic agents. While direct biological activity of the title compound is not widely reported, its derivatives have shown significant promise, particularly as antimicrobial and antitubercular agents. This review consolidates quantitative data, outlines detailed experimental procedures, and illustrates key chemical transformations, serving as a comprehensive resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

This compound is a white solid compound utilized in organic synthesis.[1] Its fundamental properties are crucial for its application in further chemical reactions and are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 96-72-0 | [2][3][4] |

| Molecular Formula | C₆H₅ClN₂O₄S | [3][4] |

| Molecular Weight | 236.63 g/mol | [3][4] |

| Appearance | White Solid | [1] |

| Melting Point | 180-183 °C | [1] |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol | [1] |

| InChIKey | ZAJALNCZCSSGJC-UHFFFAOYSA-N | [4] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved from its corresponding sulfonic acid or sulfonyl chloride precursor. The most common laboratory and industrial methods involve the conversion of 2-chloro-5-nitrobenzenesulfonic acid to its sulfonyl chloride, followed by amidation.

Primary Synthesis Workflow

A widely documented synthesis route begins with 2-chloro-5-nitrobenzenesulfonic acid. This acid is first converted into the more reactive 2-chloro-5-nitrobenzenesulfonyl chloride, which is then subjected to ammonolysis to yield the final sulfonamide product. This two-step process is efficient and provides a good yield.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis from 2-Chloro-5-nitrobenzenesulfonic Acid [1] This method details a two-step synthesis achieving an overall 80% yield.[1]

-

Chlorination: 2-chloro-5-nitrobenzenesulfonic acid (104 g, 437.6 mmol) is dissolved in thionyl chloride (240 mL). N,N-dimethylformamide (DMF, 2 mL) is added as a catalyst. The mixture is heated to reflux for 4 hours. After completion, the reaction mixture is carefully poured into water to quench the reaction, and the resulting intermediate, 2-chloro-5-nitrobenzenesulfonyl chloride, is isolated by filtration.[1]

-

Amidation: The isolated 2-chloro-5-nitrobenzenesulfonyl chloride is dissolved in toluene. This solution is then slowly added to a pre-mixed solution of ammonium hydroxide (NH₄OH, 520 mL) and tetrahydrofuran (THF, 520 mL) maintained at -10 °C. The reaction is stirred at this temperature for 1 hour.[1]

-

Workup: The reaction is quenched by adding 6 M hydrochloric acid until the pH reaches 4. The organic and aqueous layers are separated. The organic layer is concentrated to dryness. Pentane is added to the resulting powder, and the final product, 2-chloro-5-nitrobenzenesulfonamide, is isolated by filtration and dried (82.6 g, 80% yield).[1]

Protocol 2: Ammonolysis of 5-Chloro-2-nitrobenzenesulfonyl Chloride [5] This protocol focuses on the direct conversion of the sulfonyl chloride to the sulfonamide.

-

Reaction Setup: 5-chloro-2-nitrobenzenesulfonyl chloride is subjected to an ammonolysis reaction in a polar solvent such as water or dichloromethane.[5]

-

Ammonolysis: Ammonia water is used as the source of ammonia. The reaction is conducted under heating, with a temperature range of 30 °C to 70 °C, to yield this compound.[5]

Chemical Reactivity and Downstream Applications

The primary chemical utility of this compound lies in its function as a versatile intermediate. The nitro group can be readily reduced to an amine, providing a key functional group for further elaboration in drug synthesis.

A significant application is the synthesis of 5-chloro-2-aminobenzene sulfonamide.[5] This derivative serves as a crucial intermediate for benzothiadiazine analogs, which have been investigated as novel aldose reductase inhibitors for potential use in treating diabetes-related complications.[5]

Detailed Experimental Protocol: Reduction

Protocol 3: Reduction to 5-Chloro-2-aminobenzene sulfonamide [5]

-

Reaction Setup: In a reaction flask, add methanol (2.19 kg), water (1.9 kg), and this compound (0.96 kg).[5]

-

Reduction: Heat the mixture to 40 °C and add reduced iron powder (1 kg) in batches, along with ammonium chloride (47.8 g).[5]

-

Reaction Conditions: The mixture is heated to 70 °C and stirred for 50 minutes.[5]

-

Workup: The reaction mixture is filtered while hot, and the filter cake is washed with methanol. The filtrate is concentrated and cooled to precipitate the solid product. The solid is filtered and dried to yield 5-chloro-2-aminobenzene sulfonamide as an off-white powder (0.55 kg, 65.6% yield).[5]

Biological Significance of Derivatives

While this compound itself is not reported to have significant direct biological activity, its structural motif is present in a wide range of biologically active compounds developed through further synthesis.

Antimicrobial and Antitubercular Agents

Derivatives incorporating the 5-chloro sulfonamide scaffold have demonstrated notable antimicrobial properties. A study involving novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds revealed potent activity against various bacterial and mycobacterial strains.[6][7]

| Compound/Derivative | Target Organism(s) | Activity (MIC) | Reference(s) |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive S. aureus (MSSA) & Methicillin-resistant S. aureus (MRSA) | 15.62–31.25 µmol/L | [6][7] |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1–4 µmol/L | [6][7] |

These findings underscore the value of the 5-chloro-benzenesulfonamide core in designing novel anti-infective agents. The efficacy against mycobacterial strains is particularly significant given the global health challenge posed by tuberculosis.[6][7]

Safety and Handling

According to aggregated GHS information, this compound is classified as a skin sensitizer. It may cause an allergic skin reaction (Hazard Statement H317).[4] Standard precautionary measures, such as wearing protective gloves, clothing, and eye protection, should be followed when handling this compound.[4]

References

- 1. 2-CHLORO-5-NITROBENZENESULFONAMIDE CAS#: 96-72-0 [m.chemicalbook.com]

- 2. CAS # 96-72-0, 2-Chloro-5-nitrobenzenesulfonamide - chemBlink [chemblink.com]

- 3. scbt.com [scbt.com]

- 4. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 6. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

The Synthesis and Properties of 5-Chloro-2-nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-nitrobenzenesulfonamide, a key chemical intermediate. The document details its synthesis, including various experimental protocols, and summarizes its known physicochemical properties. While the broader class of sulfonamides is known for its antimicrobial properties, specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a substituted aromatic sulfonamide that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive sulfonyl chloride precursor and nitro and chloro substituents on the benzene ring, allows for a variety of chemical transformations, making it an important intermediate in the preparation of more complex molecules. This guide focuses on the core technical aspects of this compound, including its synthesis and physical and chemical characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₄S | PubChem[1] |

| Molecular Weight | 236.63 g/mol | PubChem[1] |

| CAS Number | 96-72-0 | PubChem[1] |

| Appearance | White Solid | ChemicalBook |

| Melting Point | 180-183 °C | ChemicalBook |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol | ChemicalBook |

| InChI | InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | PubChem[1] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])S(=O)(=O)N)Cl | PubChem[1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the ammonolysis of its precursor, 5-chloro-2-nitrobenzenesulfonyl chloride.[2] Various methods for the preparation of this sulfonyl chloride have also been reported.

Preparation of 5-chloro-2-nitrobenzenesulfonyl chloride

The synthesis of the key intermediate, 5-chloro-2-nitrobenzenesulfonyl chloride, can be achieved through different chlorinating agents.

One common method involves the reaction of 2-chloro-5-nitrobenzenesulfonic acid with thionyl chloride.

Experimental Protocol:

A solution of 2-chloro-5-nitrobenzenesulfonic acid (104 g, 437.6 mmol) in thionyl chloride (240 mL) is treated with N,N-dimethylformamide (2 mL) as a catalyst. The reaction mixture is heated to reflux for 4 hours. After completion, the mixture is carefully poured into water to quench the reaction. The resulting 2-chloro-5-nitrobenzenesulfonyl chloride is isolated by filtration.

Ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride

The final step to obtain this compound is the reaction of the sulfonyl chloride with an ammonia source.

This method, with a reported yield of 80%, utilizes a two-phase system for the reaction.[3]

Experimental Protocol:

The previously synthesized 2-chloro-5-nitrobenzenesulfonyl chloride is dissolved in toluene. This solution is then slowly added to a pre-mixed and cooled (-10 °C) solution of ammonium hydroxide (520 mL) and tetrahydrofuran (520 mL). The reaction mixture is stirred at this temperature for 1 hour. The reaction is subsequently quenched with a 6 M hydrochloric acid solution to adjust the pH to 4. The organic and aqueous layers are separated, and the organic layer is concentrated to dryness. The resulting powder is treated with pentane, and the final product, 2-chloro-5-nitrobenzenesulfonamide, is isolated by filtration and dried. This protocol yields 82.6 g of the product (80% yield).[3]

A Chinese patent describes several examples of ammonolysis in an aqueous medium with varying reaction conditions and yields.[2]

Table 2: Synthesis of this compound via Ammonolysis in Water[2]

| Starting Material (5-chloro-2-nitrobenzenesulfonyl chloride) | Water | 22% Ammonia Water | Molar Ratio (Starting Material:Water:Ammonia Water) | Temperature (°C) | Reaction Time | Yield (%) |

| 1.2 kg | 1.5 kg | 1.54 kg | 1:18:2 | 50 | 1.5 hours | 35.2 |

| 1.2 kg | 2.05 kg | 3.08 kg | 1:24:4 | 60 | 40 minutes | 85.3 |

| 1.2 kg | 2.22 kg | 3.08 kg | 1:26:4 | 70 | 1 hour | 82.0 |

Experimental Protocol (Example with 85.3% Yield):

In a reaction flask, 1.2 kg of 5-chloro-2-nitrobenzenesulfonyl chloride and 2.05 kg of water are added. To this mixture, 3.08 kg of 22% ammonia water is slowly added. The reaction is heated to 60 °C and maintained for 40 minutes. Afterward, the mixture is cooled and filtered. The filter cake is then dissolved in 1.09 kg of ethanol by heating, followed by the addition of 1 kg of water. The solution is stirred and cooled to approximately 0 °C, filtered, and the resulting solid is dried to obtain 0.946 kg of this compound as white crystals (85.3% yield).[2]

Visualized Synthesis Workflows

The following diagrams illustrate the key synthesis pathways described above.

Caption: Synthesis of this compound from its sulfonic acid precursor.

Caption: Workflow for the ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride.

Biological Activity

While the sulfonamide functional group is a well-known pharmacophore present in many antimicrobial drugs, there is limited specific information available in the public domain regarding the biological activity of this compound itself. Studies on related compounds, such as sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, have shown activity against various bacteria and mycobacteria.[4] However, these are structurally distinct molecules, and their activities cannot be directly extrapolated to this compound. No information was found regarding any specific signaling pathways modulated by this compound. Further research is required to elucidate any potential biological effects of this compound.

Conclusion

This compound is a readily accessible chemical intermediate with well-documented synthesis protocols. The primary synthetic route via ammonolysis of the corresponding sulfonyl chloride can be performed under various conditions to achieve high yields. While its physicochemical properties are known, its biological activity remains largely unexplored. This guide provides a solid foundation of the current knowledge on this compound, which can be leveraged for future research and development in the fields of medicinal chemistry and materials science.

References

- 1. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 3. 2-CHLORO-5-NITROBENZENESULFONAMIDE CAS#: 96-72-0 [m.chemicalbook.com]

- 4. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-nitrobenzenesulfonamide and its Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-nitrobenzenesulfonamide, a versatile scaffold in medicinal chemistry. It details its synthesis, chemical properties, and the biological activities of its derivatives, with a focus on their potential as antimicrobial, anticancer, and carbonic anhydrase inhibiting agents. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Core Concepts and Synthesis

This compound serves as a key intermediate in the synthesis of a diverse range of biologically active molecules. The presence of the chloro and nitro groups on the benzene ring, along with the reactive sulfonamide moiety, provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological target specificity.

The synthesis of the parent compound, this compound, typically originates from 5-chloro-2-nitroaniline. This starting material can be converted to the corresponding diazonium salt, which then reacts with sulfur dioxide to yield 5-chloro-2-nitrobenzenesulfonyl chloride. Subsequent ammonolysis of the sulfonyl chloride furnishes the desired this compound[1].

Derivatives are most commonly prepared by reacting 5-chloro-2-nitrobenzenesulfonyl chloride with a variety of primary or secondary amines in the presence of a base such as pyridine or triethylamine. This reaction leads to the formation of N-substituted 5-chloro-2-nitrobenzenesulfonamides, which can then be evaluated for their biological activities.

Biological Activities and Mechanisms of Action

Derivatives of this compound have shown promise in several therapeutic areas. The core structure can be tailored to target specific enzymes or cellular pathways.

Antimicrobial Activity

The sulfonamide group is a well-established pharmacophore in antimicrobial agents. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds block the synthesis of dihydrofolic acid, a precursor to essential nucleic acids and amino acids, thereby arresting bacterial growth.

Derivatives of sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffold have demonstrated notable antimicrobial activity. For instance, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide has shown significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L[2][3]. Another derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, exhibited potent activity against Mycobacterium kansasii at concentrations of 1-4 µmol/L[2][3].

| Compound | Target Organism | MIC (µmol/L) |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | 15.62 - 31.25 |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 |

Anticancer Activity

The benzenesulfonamide scaffold is also a prominent feature in many anticancer agents. The mechanisms of action are diverse and include the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and kinases.

One study on 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives, which share structural similarities with the core topic, demonstrated significant anticancer activity. One particular derivative showed potent activity against various cancer cell lines, including colon cancer (HCT-116), renal cancer (786-0), and melanoma (M14), with GI50 values in the range of 0.33-1.08 µM. It also exhibited high selectivity towards non-small cell lung cancer cells (HOP-62) with a GI50 of 0.05 µM[4].

| Compound Derivative of 4-chloro-2-mercaptobenzenesulfonamide | Cancer Cell Line | GI50 (µM) |

| Compound 18 | Colon Cancer (HCT-116) | 0.33 - 1.08 |

| Renal Cancer (786-0) | 0.33 - 1.08 | |

| Melanoma (M14) | 0.33 - 1.08 | |

| Non-small cell lung (HOP-62) | 0.05 |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are implicated in tumor progression and metastasis. Therefore, selective inhibition of these tumor-associated isoforms is a promising strategy for cancer therapy.

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity. The substitution pattern on the aromatic ring significantly influences the inhibitory potency and isoform selectivity.

A study on 2-substituted-5-nitro-benzenesulfonamides, including the lead molecule 2-chloro-5-nitro-benzenesulfonamide, revealed their potential as selective inhibitors of tumor-associated CA isoforms. These compounds were found to be potent inhibitors of CA IX and CA XII, with inhibition constants (Ki) in the low nanomolar range, while showing weaker inhibition of the cytosolic isoforms CA I and CA II. This selectivity is crucial for minimizing off-target side effects[5].

| Compound | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) |

| 2-Substituted-5-nitro-benzenesulfonamide derivatives | Ineffective | 8.8 - 4975 | 5.4 - 653 | 5.4 - 653 |

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 5-Chloro-2-nitrobenzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted derivatives from 5-chloro-2-nitrobenzenesulfonyl chloride and a primary or secondary amine.

Materials:

-

5-Chloro-2-nitrobenzenesulfonyl chloride

-

Appropriate primary or secondary amine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., triethylamine or pyridine, 1.5 equivalents) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve 5-chloro-2-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and finally with brine (1 x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) or by flash column chromatography on silica gel to yield the pure N-substituted this compound[6].

Characterization of Derivatives

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons and their neighboring atoms. Aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm). The chemical shifts will be influenced by the substitution pattern.

-

¹³C NMR: Shows signals for all unique carbon atoms in the molecule. The carbon atoms attached to the chloro and nitro groups, as well as the sulfonamide group, will have characteristic chemical shifts. Aromatic carbons typically resonate between 110-160 ppm.

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. Characteristic stretching frequencies for the S=O bonds of the sulfonamide group are typically observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The N-H stretch (for secondary sulfonamides) appears as a band around 3300 cm⁻¹.

-

Elemental Analysis: Determines the percentage composition of elements (C, H, N, S) in the compound, which should be within ±0.4% of the calculated values.

Conclusion

This compound is a valuable and versatile scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a broad range of biological activities, including potent antimicrobial, anticancer, and carbonic anhydrase inhibitory effects. The synthetic accessibility and the potential for diverse chemical modifications make this core structure an attractive starting point for lead optimization in drug discovery programs. Further research into the synthesis and biological evaluation of novel derivatives is warranted to fully explore the therapeutic potential of this promising class of compounds.

References

- 1. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 2. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Spectroscopic Deep Dive into 5-Chloro-2-nitrobenzenesulfonamide: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive theoretical framework for the study of 5-Chloro-2-nitrobenzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. This document outlines the standard computational and spectroscopic methodologies employed to elucidate the structural, electronic, and vibrational properties of sulfonamide derivatives, providing a roadmap for researchers in the field. While a dedicated, comprehensive theoretical and experimental study on this compound is not extensively available in publicly accessible literature, this guide synthesizes the established protocols and expected outcomes from studies on analogous compounds.

Molecular Structure and Optimization

The foundational step in the theoretical analysis of this compound involves the optimization of its molecular geometry. This is typically achieved through quantum chemical calculations, most commonly employing Density Functional Theory (DFT). The B3LYP functional combined with a high-level basis set, such as 6-311++G(d,p), is a widely accepted method for achieving accurate geometric parameters.

The optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and steric properties.

Table 1: Theoretical Geometric Parameters of this compound (Illustrative)

| Parameter | Bond | Bond Length (Å) (Calculated) | Parameter | Atoms | Bond Angle (°) (Calculated) |

|---|---|---|---|---|---|

| Bond Lengths | C-Cl | Value | Bond Angles | Cl-C-C | Value |

| C-S | Value | C-S-N | Value | ||

| S-O | Value | O-S-O | Value | ||

| S-N | Value | C-N-O | Value | ||

| N-O | Value | Dihedral Angles | Cl-C-C-C | Value | |

| C-N (nitro) | Value | C-S-N-H | Value |

(Note: The values in this table are illustrative and would be determined from DFT calculations.)

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. Theoretical calculations are indispensable for the accurate assignment of the observed spectral bands.

Experimental Protocol (General)

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be recorded in the solid phase using the KBr pellet technique, typically in the range of 4000–400 cm⁻¹.

FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained using a Nd:YAG laser as the excitation source, with the sample in a capillary tube. The spectrum is typically recorded in the same range as the FT-IR.

Computational Protocol

The vibrational frequencies are calculated using the same DFT method (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical method. Potential Energy Distribution (PED) analysis is then performed to provide a quantitative assignment of the vibrational modes.

Table 2: Vibrational Wavenumbers and Assignments for this compound (Illustrative)

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (PED %) |

|---|---|---|---|

| Value | Value | Value | ν(N-H) |

| Value | Value | Value | νas(SO₂) |

| Value | Value | Value | νs(SO₂) |

| Value | Value | Value | νas(NO₂) |

| Value | Value | Value | νs(NO₂) |

| Value | Value | Value | ν(C-Cl) |

| Value | Value | Value | Aromatic ring modes |

(Note: This table illustrates the expected data from a combined experimental and computational vibrational analysis.)

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) provides insight into the molecule's chemical stability and its tendency to undergo electronic transitions. A smaller energy gap generally indicates higher reactivity. These orbitals are visualized to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of the molecule. It allows for the investigation of charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds. Key information obtained from NBO analysis includes the stabilization energies associated with electron delocalization from donor to acceptor orbitals, which contribute to the overall stability of the molecule.

Molecular Docking Studies

To explore the potential biological activity of this compound, molecular docking simulations are performed. This computational technique predicts the preferred orientation of the molecule when bound to a specific protein target, such as an enzyme or receptor.

Caption: A simplified workflow for molecular docking studies.

The results of docking studies, including binding energies and the identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), provide valuable insights into the potential mechanism of action and can guide the design of more potent analogs.

Conclusion

Spectroscopic Profile of 5-Chloro-2-nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Chloro-2-nitrobenzenesulfonamide. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important chemical intermediate. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds and established spectroscopic principles. While experimental spectra for this compound are noted in spectral databases, the following data represents a reasoned prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitro (-NO₂) and sulfonyl (-SO₂NH₂) groups, as well as the chloro (-Cl) substituent.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~8.3 - 8.5 | d | ~2.5 | H-6 |

| ~7.8 - 8.0 | dd | ~8.5, 2.5 | H-4 |

| ~7.6 - 7.8 | d | ~8.5 | H-3 |

| ~7.5 (broad s) | s | - | -SO₂NH₂ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

| Chemical Shift (δ) (ppm) | Assignment |

| ~148 - 150 | C-2 (bearing -NO₂) |

| ~140 - 142 | C-1 (bearing -SO₂NH₂) |

| ~135 - 137 | C-5 (bearing -Cl) |

| ~130 - 132 | C-4 |

| ~125 - 127 | C-6 |

| ~120 - 122 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (sulfonamide) |

| 1550 - 1500 | Strong | Asymmetric NO₂ stretch |

| 1350 - 1300 | Strong | Symmetric NO₂ stretch |

| 1350 - 1310 | Strong | Asymmetric SO₂ stretch |

| 1180 - 1140 | Strong | Symmetric SO₂ stretch |

| ~850 | Medium | C-Cl stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Weak | Aromatic C=C skeletal vibrations |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z ≈ 236 (for ³⁵Cl) and 238 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Major Fragmentation Pathways (Predicted):

-

Loss of SO₂NH₂ (m/z ≈ 157/159)

-

Loss of NO₂ (m/z ≈ 190/192)

-

Loss of SO₂ (m/z ≈ 172/174)

-

| m/z (Predicted) | Relative Intensity | Possible Fragment |

| 236/238 | High | [M]⁺ |

| 172/174 | Medium | [M - SO₂]⁺ |

| 157/159 | Medium | [M - SO₂NH₂]⁺ |

| 111/113 | High | [C₆H₄Cl]⁺ |

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol

Caption: Workflow for NMR Spectroscopic Analysis.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

IR Spectroscopy Protocol

Caption: Workflow for FTIR-ATR Spectroscopic Analysis.

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid this compound is placed directly onto the ATR crystal.

-

Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Analysis: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Data Interpretation: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol

Caption: Workflow for Mass Spectrometric Analysis.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile.

-

Sample Introduction and Ionization: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source for LC-MS or an electron ionization (EI) source for GC-MS.

-

Mass Analysis: The generated ions are separated and detected based on their mass-to-charge (m/z) ratio.

-

Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to elucidate the structure based on the observed fragmentation pattern.

This guide provides a foundational understanding of the key spectroscopic features of this compound, which is invaluable for its application in research and development.

Methodological & Application

experimental protocol for using 5-Chloro-2-nitrobenzenesulfonamide in synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-5-nitrobenzenesulfonamide and its corresponding sulfonyl chloride are versatile reagents in modern organic synthesis. The sulfonamide moiety, often referred to as a "nosyl" (Ns) group when attached to a nitrogen atom, serves primarily as a robust protecting group for primary and secondary amines. The nosyl group is prized for its stability to a wide range of reaction conditions and, crucially, its susceptibility to mild cleavage conditions, which is a significant advantage over the more traditional tosyl group.[1] Furthermore, the substituted benzene ring offers a handle for further functionalization, and the nitro group can be readily reduced to an amine, opening pathways to various heterocyclic scaffolds.

This document provides detailed protocols for the application of 2-chloro-5-nitrobenzenesulfonamide and its precursor in key synthetic transformations: the protection of amines, the subsequent deprotection to liberate the free amine, and the reduction of the nitro group to access important synthetic intermediates.

Application 1: Protection of Amines as N-(2-Chloro-5-nitrophenyl)sulfonamides

The protection of primary and secondary amines is a fundamental step in multi-step synthesis to prevent unwanted side reactions. The reaction of an amine with 2-chloro-5-nitrobenzenesulfonyl chloride in the presence of a base affords the corresponding N-protected sulfonamide (a nosyl-amine). This reaction is typically high-yielding and efficient.[2]

Experimental Protocol: Amine Protection

This protocol describes a general procedure for the protection of a primary amine.

Materials:

-

Primary amine (1.0 eq)

-

2-Chloro-5-nitrobenzenesulfonyl chloride (1.05 eq)

-

Pyridine or Triethylamine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine or triethylamine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add 2-chloro-5-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-protected sulfonamide.

-

Purify the product by recrystallization or silica gel column chromatography as needed.

Workflow for Amine Protection

Caption: Workflow for the protection of an amine as a nosyl-sulfonamide.

Application 2: Deprotection of N-(2-Chloro-5-nitrophenyl)sulfonamides

A key advantage of the nosyl protecting group is its facile removal under mild, nucleophilic conditions, typically using a thiol and a base.[1] This orthogonality allows for selective deprotection in the presence of other sensitive functional groups that might not withstand the acidic or hydrogenolytic conditions required for other protecting groups like Boc or Cbz. The reaction proceeds via a Meisenheimer complex.[1]

Experimental Protocol: Amine Deprotection

This protocol is adapted from the Fukuyama amine synthesis for the deprotection of a nosyl-protected amine.[1]

Materials:

-

N-protected sulfonamide (1.0 eq)

-

Thiophenol (2.5 eq)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.5 eq)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve the N-protected sulfonamide (1.0 eq) in acetonitrile or DMF.

-

Add thiophenol (2.5 eq) followed by powdered potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 1-3 hours. The reaction can be gently heated (e.g., to 50 °C) to accelerate the process if necessary.[1] Monitor the reaction by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with water.

-

Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or distillation to yield the free amine.

Workflow for Amine Deprotection

Caption: Workflow for the deprotection of a nosyl-sulfonamide to yield the free amine.

Application 3: Reduction to 2-Amino-5-chlorobenzenesulfonamide